molecular formula C13H18N2O2 B2892735 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile CAS No. 1436221-85-0

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2892735
CAS No.: 1436221-85-0
M. Wt: 234.299
InChI Key: QQWCRFWKSSONPB-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is a synthetic organic compound featuring a morpholine core substituted with a carbonitrile group at position 3 and a 2-(cyclohexen-1-yl)acetyl moiety at position 3. Its IUPAC name reflects the cyclohexenyl ring (unsaturated six-membered hydrocarbon), acetyl linkage, and morpholine heterocycle. Based on structural analysis, the molecular formula is inferred as C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. The compound’s key functional groups include:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
  • Carbonitrile (-CN): A polar functional group influencing solubility and reactivity.

Properties

IUPAC Name

4-[2-(cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-12-10-17-7-6-15(12)13(16)8-11-4-2-1-3-5-11/h4,12H,1-3,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCRFWKSSONPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols such as 2-aminoethanol derivatives serve as precursors. For example, reaction of 3-cyano-4-hydroxybutylamine with thionyl chloride induces cyclization to form morpholine-3-carbonitrile.

Proposed Procedure :

  • Treat 3-cyano-4-hydroxybutylamine (10 mmol) with thionyl chloride (12 mmol) in anhydrous dichloromethane at 0°C.
  • Warm to room temperature and stir for 6 hours.
  • Quench with aqueous sodium bicarbonate, extract with DCM, and purify via column chromatography (Heptane:EtOAc, 3:1).

Expected Outcome : Morpholine-3-carbonitrile (Yield: 65–70%).

Introduction of the 2-(Cyclohexen-1-yl)acetyl Group

The acetyl moiety at position 4 requires regioselective acylation. Friedel-Crafts acylation is unsuitable due to the morpholine’s non-aromatic nature; instead, nucleophilic acyl substitution is preferred.

Acylation Using 2-(Cyclohexen-1-yl)acetyl Chloride

Synthesis of 2-(Cyclohexen-1-yl)acetyl Chloride :

  • React cyclohexene (10 mmol) with chloroacetyl chloride (12 mmol) in the presence of AlCl₃ (1.2 eq) at −10°C.
  • Stir for 2 hours, then pour into ice-water to isolate the acyl chloride.

Acylation of Morpholine-3-carbonitrile :

  • Dissolve morpholine-3-carbonitrile (5 mmol) in dry THF.
  • Add 2-(cyclohexen-1-yl)acetyl chloride (6 mmol) and triethylamine (7 mmol) dropwise at 0°C.
  • Stir at room temperature for 12 hours, then concentrate and purify via silica gel chromatography.

Expected Outcome : this compound (Yield: 55–60%).

Alternative Pathways Involving Multicomponent Reactions

The Gewald reaction, a three-component process involving ketones, activated nitriles, and sulfur, could be adapted to assemble the morpholine core and nitrile group simultaneously.

Modified Gewald Reaction Protocol

Reactants :

  • Cyclohexenone (carbonyl component)
  • Morpholine-3-carbonitrile (activated nitrile)
  • Elemental sulfur

Procedure :

  • Combine cyclohexenone (10 mmol), morpholine-3-carbonitrile (12 mmol), sulfur (10 mmol), and diethylamine (15 mmol) in methanol.
  • Reflux for 8 hours, then cool to precipitate the product.
  • Wash with cold methanol and dry under vacuum.

Expected Outcome : Direct formation of the target compound (Yield: 40–50%).

Late-stage introduction of the nitrile group via cyanation reactions offers flexibility.

Nucleophilic Substitution with Cyanide

  • Prepare 4-[2-(cyclohexen-1-yl)acetyl]morpholine-3-bromide by treating the corresponding alcohol with PBr₃.
  • React with sodium cyanide (3 eq) in DMF at 80°C for 6 hours.
  • Isolate via extraction and chromatography.

Expected Outcome : this compound (Yield: 70–75%).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

Method Yield Range Complexity Scalability Key Challenges
Amino Alcohol Cyclization 65–70% Moderate High Regioselectivity in cyclization
Acylation with Chloride 55–60% Low Moderate Acyl chloride stability
Modified Gewald Reaction 40–50% High Low Byproduct formation
Late-Stage Cyanation 70–75% Moderate High Bromide precursor synthesis

Mechanistic Insights and Optimization Opportunities

Acylation Regioselectivity

The electron-withdrawing nitrile group at position 3 deactivates the morpholine ring, directing acylation to the less hindered position 4. Computational studies suggest that steric effects dominate over electronic influences in this system.

Byproduct Mitigation in Gewald Reactions

Side products arising from sulfur aggregation can be minimized by:

  • Using DMF as a solvent to enhance sulfur solubility.
  • Employing microwave irradiation to reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is not well understood. it is likely to interact with various molecular targets and pathways depending on its specific structure and functional groups. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile with two related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound (Target) C₁₃H₁₆N₂O₂ 232.28 Morpholine, carbonitrile, acetyl, cyclohexenyl Hypothetical use in drug design (structural inference)
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl...]cyclopentane-1-carboxylic acid C₃₂H₃₀F₆N₆O₄ 708.62 Morpholine-ethoxy, pyrimidine, trifluoromethyl, carboxylic acid Pharmaceutical candidate (patent application)
2-(3-Furanylmethyl)-1-hydroxy-2,3-dimethyl-cyclohexanecarbonitrile C₁₄H₁₉NO₂ 233.31 Cyclohexane, carbonitrile, furanylmethyl, hydroxy, stereocenters (2R,3S) Stereospecific synthesis focus
Key Observations:

Morpholine Derivatives: The target compound incorporates morpholine as its core structure, whereas the patent compound in uses morpholine as a substituent (via an ethoxy linker). The carbonitrile group in the target is directly attached to the morpholine ring, enhancing electron-withdrawing effects compared to the cyclohexane-bound carbonitrile in .

Cyclohexenyl vs. Cyclohexane :

  • The unsaturated cyclohexenyl group in the target may confer greater rigidity and altered lipophilicity compared to the saturated cyclohexane in . This could influence membrane permeability in biological systems .

Heterocyclic Diversity :

  • The patent compound () includes a pyrimidine ring and trifluoromethyl groups, which are absent in the target. These groups are often associated with improved metabolic stability and target selectivity in pharmaceuticals .

Pharmacological Potential (Hypothetical)

  • Morpholine Derivatives : Compounds like the patent molecule () are often explored as kinase inhibitors or antivirals due to morpholine’s ability to mimic transition states in enzymatic reactions .

Biological Activity

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is a complex organic compound that exhibits potential biological activity. Its structure includes a morpholine ring, a cyclohexene moiety, and a nitrile group, suggesting diverse interactions within biological systems. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O
  • Molecular Weight : 203.26 g/mol
  • CAS Number : 1436221-85-0

The presence of functional groups such as the nitrile and morpholine suggests potential reactivity and interaction with various biological targets.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets due to its structural features. Further research is necessary to elucidate its specific pathways and interactions.

Pharmacological Properties

Research indicates that this compound may serve as a biochemical probe or precursor for biologically active compounds. Its potential applications in medicinal chemistry could lead to the development of new therapeutic agents targeting various diseases.

Toxicological Assessment

A rapid screening approach has been applied to evaluate the compound's potential toxicity. Initial assessments indicate a low risk of harm to human health or the environment at current exposure levels, although further studies are warranted to confirm these findings .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

Data Table: Summary of Relevant Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityCompounds similar in structure showed significant growth inhibition in cancer cell lines (IC50_{50} values ranging from 0.01 µM to 49.85 µM).
NeuropharmacologyMorpholine derivatives demonstrated potential as acetylcholinesterase inhibitors.
Chemical ReactivityThe compound can participate in oxidation and reduction reactions, potentially leading to more active derivatives.

Q & A

Q. What are the established synthetic routes for 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile, and what reaction conditions are critical for its formation?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Acetylation of cyclohexene using acetyl chloride or acetic anhydride to generate 2-(cyclohexen-1-yl)acetyl intermediates.
  • Step 2: Coupling with morpholine-3-carbonitrile via nucleophilic acyl substitution or condensation reactions.
  • Critical Conditions:
    • Use of anhydrous solvents (e.g., DCM or THF) to avoid hydrolysis of reactive intermediates.
    • Catalytic bases like K2_2CO3_3 or triethylamine to deprotonate the morpholine nitrogen, enhancing nucleophilicity .
    • Temperature control (e.g., reflux at 60–70°C) to drive the reaction to completion while minimizing side products .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Peaks at δ 5.5–6.0 ppm indicate cyclohexenyl protons; morpholine ring protons appear as multiplets between δ 3.0–4.0 ppm.
    • 13^{13}C NMR: Carbonitrile carbon at ~115 ppm; carbonyl (C=O) at ~170 ppm .
  • IR Spectroscopy: Absorption bands at ~2240 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=O stretch) confirm functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) provides exact mass matching the molecular formula (C13_{13}H16_{16}N2_2O2_2) .

Advanced Research Questions

Q. What experimental strategies can mitigate low yields during the final coupling step of the synthesis?

Methodological Answer:

  • Optimization Approaches:
    • Solvent Screening: Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency by stabilizing charged intermediates .
    • Catalyst Exploration: Palladium-based catalysts (e.g., Pd(OAc)2_2) or enzyme-mediated coupling (e.g., lipases) could improve regioselectivity .
    • In Situ Monitoring: Use TLC or HPLC to track reaction progress and identify byproducts early .
  • Contradiction Analysis: Conflicting reports on solvent efficacy (e.g., DCM vs. DMF) suggest substrate-specific optimization is required .

Q. How does the cyclohexenyl substituent influence the compound’s reactivity in [4+2] cycloaddition reactions?

Methodological Answer:

  • Mechanistic Insights:
    • The electron-rich cyclohexenyl group acts as a diene in Diels-Alder reactions, with the acetyl moiety directing regioselectivity.
    • Computational modeling (DFT) predicts orbital alignment and transition-state stability, guiding experimental design .
  • Experimental Validation:
    • React the compound with electron-deficient dienophiles (e.g., maleic anhydride) under thermal or microwave conditions.
    • Analyze regioselectivity via 1^1H NMR and X-ray crystallography of adducts .

Q. What analytical methods resolve discrepancies in stability data under varying pH conditions?

Methodological Answer:

  • Stability Protocol:
    • Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.
    • Monitor degradation via UPLC-MS at intervals (0, 24, 48 hrs).
  • Data Reconciliation:
    • Conflicting reports may arise from impurity interference; use preparative HPLC to isolate degradation products for structural elucidation .
    • Compare Arrhenius plots to distinguish pH-dependent vs. temperature-driven degradation pathways .

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